3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid
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Overview
Description
3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid is an organic compound that features a combination of a sulfonamide group and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-tert-butylphenylamine using chlorosulfonic acid to form 4-tert-butylphenylsulfonamide.
Coupling Reaction: The sulfonamide intermediate is then coupled with 5-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme interactions and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 4-T-Butylsulfamoylbenzoic acid
- 5-Chlorosulfonylbenzoic acid
- 4-T-Butylphenylsulfonamide
Uniqueness
3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid is unique due to the combination of its sulfonamide and chlorobenzoic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZYKMXNRGKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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